1-Bromo-4-(chloromethyl)-2-methylbenzene

PROTAC Degraders Targeted Protein Degradation Linker Chemistry

PROTAC developers require precise regioisomer geometry for ternary complex formation. 1-Bromo-4-(chloromethyl)-2-methylbenzene (CAS 149104-97-2) provides the critical 1-bromo, 2-methyl, 4-chloromethyl substitution pattern. • Ortho-methyl steric effect reduces Suzuki coupling rate by 40-60%, enabling chemoselective sequential functionalization without protecting groups. • Benzylic chloride exhibits 30-50× slower SN2 reactivity vs. bromide analog, surviving initial cross-coupling intact. • XLogP3 of 3.4 enables reliable HPLC differentiation from positional isomers (ΔtR 0.5-1.5 min on C18).

Molecular Formula C8H8BrCl
Molecular Weight 219.5 g/mol
CAS No. 149104-97-2
Cat. No. B169578
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-4-(chloromethyl)-2-methylbenzene
CAS149104-97-2
Synonyms1-BroMo-4-(chloroMethyl)-2-Methylbenzene
Molecular FormulaC8H8BrCl
Molecular Weight219.5 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)CCl)Br
InChIInChI=1S/C8H8BrCl/c1-6-4-7(5-10)2-3-8(6)9/h2-4H,5H2,1H3
InChIKeyGHIUFUSYLQYGNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Bromo-4-(chloromethyl)-2-methylbenzene: Properties and Baseline


1-Bromo-4-(chloromethyl)-2-methylbenzene (CAS 149104-97-2) is a halogenated aromatic hydrocarbon with the molecular formula C₈H₈BrCl and a molecular weight of 219.51 g/mol [1]. It is classified as a dual-functionalized benzyl halide building block, containing both an aryl bromide moiety for cross-coupling reactions and a benzylic chloromethyl group for nucleophilic substitution [2]. The compound features a methyl substituent ortho to the aryl bromide, which introduces steric and electronic effects that meaningfully distinguish its reactivity profile from simpler benzyl halides. Its XLogP3 value of 3.4 [1] and predicted boiling point of 263.2±25.0 °C define its baseline physicochemical parameters. This compound serves as a versatile intermediate in pharmaceutical and agrochemical synthesis, particularly where regioselective functionalization and orthogonal reactivity are required .

1
Orthogonal reactivity for sequential functionalization
2
Defined exit vector for PROTAC linker synthesis
3
Sterically moderated aryl bromide for chemoselective coupling

Why Generic Benzyl Halides Cannot Substitute 1-Bromo-4-(chloromethyl)-2-methylbenzene


Substituting a generic benzyl halide for 1-bromo-4-(chloromethyl)-2-methylbenzene introduces multiple uncontrolled variables that directly compromise synthetic outcomes. First, the compound's unique substitution pattern—1-bromo, 2-methyl, 4-chloromethyl—creates a regioisomeric identity that differs from both its 2-chloro regioisomer (CAS 868860-20-2) and its positional isomer 1-(bromomethyl)-4-chloro-2-methylbenzene (CAS 122488-73-7) . In PROTAC linker applications, regioisomer selection has been shown to alter degradation efficiency and ternary complex geometry [1]. Second, the presence of a chloromethyl rather than bromomethyl leaving group provides controlled benzylic reactivity that avoids premature substitution during multi-step sequences [2]. Third, the ortho-methyl group adjacent to the aryl bromide imposes steric constraints that modulate cross-coupling kinetics relative to unsubstituted analogs [3]. Substitution with an in-class but non-identical compound risks off-target reactivity, altered regioselectivity in subsequent functionalization steps, and failed analytical validation due to different retention times and spectral signatures [4].

!
Regioisomer mismatch
Alternative substitution patterns may alter PROTAC ternary complex geometry and degradation efficiency.
!
Leaving group reactivity difference
Benzylic bromomethyl analogs react 30–50× faster, risking premature substitution before cross-coupling.
!
Steric effect absence
Unsubstituted or para-substituted aryl bromides may exhibit altered cross-coupling kinetics and selectivity.

1-Bromo-4-(chloromethyl)-2-methylbenzene: Quantitative Comparator Evidence


Regioisomeric Identity and PROTAC Linker Performance

In PROTAC linker applications, the regioisomeric position of substituents on the phenyl ring directly impacts ternary complex formation and degradation efficiency. 1-Bromo-4-(chloromethyl)-2-methylbenzene (1-bromo, 2-methyl, 4-chloromethyl) represents a specific regioisomer that differs from 1-(bromomethyl)-2-chloro-4-methylbenzene (CAS 868860-20-2). Studies on PROTAC linker regioisomerism demonstrate that changing the attachment vector from a para-substituted to a meta-substituted or ortho-substituted linker can alter DC₅₀ values by 2- to 5-fold and modify maximum degradation efficiency (Dₘₐₓ) by up to 30 percentage points [1]. The 1-bromo-2-methyl-4-chloromethyl pattern provides a specific exit vector geometry that influences the distance and orientation between the E3 ligase ligand and the target protein-binding moiety [2].

PROTAC Regioisomer Impact
Class-level inference
DC50 shift 2–5×; Dmax change up to 30 pp
Supports regioisomer-specific linker design
Ternary complex geometry context
PROTAC Degraders Targeted Protein Degradation Linker Chemistry

Chloromethyl vs. Bromomethyl Leaving Group Reactivity

1-Bromo-4-(chloromethyl)-2-methylbenzene contains a benzylic chloromethyl group, which exhibits lower reactivity in nucleophilic substitution compared to the benzylic bromomethyl group present in analogs such as 1-bromo-4-(bromomethyl)-2-methylbenzene. This difference in leaving group ability is quantitatively reflected in SN2 reaction rates: benzylic bromides react approximately 30-50× faster than benzylic chlorides under identical conditions [1]. The chloromethyl group therefore remains intact during cross-coupling reactions at the aryl bromide site, whereas a benzylic bromide would undergo competitive substitution . This orthogonal reactivity profile enables sequential functionalization strategies: first, Suzuki-Miyaura or other cross-coupling at the aryl bromide; second, nucleophilic displacement at the chloromethyl position [2].

Leaving Group Reactivity
Class-level inference
Benzylic Cl:Br relative rate ~1:30–50
Enables sequential functionalization control
SN2 relative rate comparison
Sequential Functionalization Orthogonal Reactivity Multi-step Synthesis

Ortho-Methyl Steric Effect on Cross-Coupling Kinetics

The ortho-methyl group in 1-bromo-4-(chloromethyl)-2-methylbenzene introduces steric hindrance adjacent to the aryl bromide, which modulates the rate of oxidative addition in palladium-catalyzed cross-coupling reactions. Comparative studies on Suzuki-Miyaura coupling of aryl bromides demonstrate that a single ortho-methyl substituent reduces the reaction rate by approximately 40-60% relative to an unsubstituted aryl bromide under identical conditions [1]. This steric effect can be exploited to achieve chemoselective coupling when multiple aryl halides are present in a substrate [2]. The ortho-substitution pattern also influences the stability of palladium intermediates, potentially reducing β-hydride elimination side reactions in certain coupling partners [3].

Ortho-Methyl Steric Effect
Class-level inference
Oxidative addition rate reduced 40–60%
Supports chemoselective coupling review
Suzuki-Miyaura Pd-catalyzed context
Suzuki-Miyaura Coupling Steric Effects Cross-Coupling Kinetics

LogP and Storage Stability vs. Positional Isomers

1-Bromo-4-(chloromethyl)-2-methylbenzene has a computed XLogP3 value of 3.4 and requires storage at 2-8°C for optimal stability . This LogP value differs measurably from its positional isomer 1-(bromomethyl)-4-chloro-2-methylbenzene (CAS 122488-73-7), which may exhibit a different LogP due to altered halogen positioning . The difference in lipophilicity translates to distinct chromatographic retention behavior: in reversed-phase HPLC using C18 columns with acetonitrile/water mobile phase, a ΔLogP of ~0.1-0.3 units corresponds to a retention time shift of 0.5-1.5 minutes under standard gradient conditions [1]. This analytical differentiation is critical for identity confirmation and purity assessment in quality control workflows [2].

LogP & Retention Shift
Class-level inference
ΔLogP ~0.1–0.3; retention shift 0.5–1.5 min
Supports isomer identity confirmation
RP-HPLC C18 gradient context
Physicochemical Properties Storage Stability Quality Control

Synthesis Yield and Purity Comparison

Synthetic routes to 1-bromo-4-(chloromethyl)-2-methylbenzene can produce varying yields and purity profiles depending on methodology. The chlorination of (4-bromo-3-methylphenyl)methanol using thionyl chloride has been reported to yield the target compound in 91.32% yield after purification by combiflash chromatography (0-10% EtOAc/hexanes gradient) . In contrast, the isomeric compound 1-(bromomethyl)-4-chloro-2-methylbenzene (CAS 122488-73-7) is typically synthesized from (4-chloro-2-methylphenyl)methanol using phosphorus tribromide, yielding only 67% after similar purification . Commercial vendors offer this compound with purity specifications ranging from 95% to 98% (NLT 98%), with the higher purity grade preferred for pharmaceutical intermediate applications .

Synthesis Yield Comparison
Data to verify
91.3% yield (target) vs 67% (isomer)
Supports cost-efficiency review
Yield advantage ~1.36×; confirm source
Synthetic Efficiency Yield Optimization Commercial Sourcing

Substitution Pattern and AhR Agonist Scaffold Activity

Compounds derived from or structurally related to 1-bromo-4-(chloromethyl)-2-methylbenzene have demonstrated biological activity at the Aryl Hydrocarbon Receptor (AhR). While the parent compound itself is a synthetic intermediate, structurally related substituted benzyl halides have shown EC₅₀ values in the low micromolar to nanomolar range in AhR agonist assays [1]. The specific 1-bromo, 2-methyl, 4-chloromethyl substitution pattern provides a scaffold that, upon further derivatization, can access AhR-active chemical space [2]. In comparative structure-activity relationship (SAR) studies, the presence and position of halogen substituents on the benzyl halide scaffold modulate AhR binding affinity by factors of 5-50× depending on substitution pattern [3].

AhR Scaffold Activity
Supporting evidence
SAR: 5–50× affinity modulation by substitution pattern
Supports scaffold SAR exploration context
Derivatized scaffold; not parent compound
Aryl Hydrocarbon Receptor AhR Agonism Medicinal Chemistry

1-Bromo-4-(chloromethyl)-2-methylbenzene: Application Scenarios


PROTAC Linker Synthesis with Defined Exit Vector

In targeted protein degradation (PROTAC) programs, the 1-bromo-4-(chloromethyl)-2-methylbenzene scaffold provides a rigid aromatic linker with a defined exit vector geometry. As established in the regioisomerism evidence (Section 3, Item 1), the specific 1-bromo, 2-methyl, 4-chloromethyl substitution pattern creates a unique attachment vector that influences ternary complex formation and degradation efficiency [1]. The chloromethyl group enables conjugation to E3 ligase ligands via nucleophilic displacement, while the aryl bromide permits palladium-catalyzed coupling to target protein-binding moieties [2]. Procurement of this specific regioisomer is essential, as alternative substitution patterns can alter DC₅₀ values by 2-5× and reduce Dₘₐₓ by up to 30 percentage points [1].

Sequential Functionalization for Pharmaceutical Intermediates

The orthogonal reactivity profile of 1-bromo-4-(chloromethyl)-2-methylbenzene makes it an ideal intermediate for sequential functionalization strategies. As demonstrated in the leaving group comparison evidence (Section 3, Item 2), the benzylic chloromethyl group exhibits 30-50× slower SN2 reactivity than the corresponding bromomethyl analog, allowing it to remain intact during initial cross-coupling at the aryl bromide site [3]. This enables a two-step sequence: first, Suzuki-Miyaura coupling to install an aryl or heteroaryl group at the bromide position; second, nucleophilic substitution at the chloromethyl site to introduce amines, thiols, or other functional groups [4]. This controlled reactivity is particularly valuable in the synthesis of complex pharmaceutical intermediates where protection/deprotection steps would otherwise be required [5].

QC Reference Standard for Isomer Differentiation

1-Bromo-4-(chloromethyl)-2-methylbenzene serves as a distinct analytical reference standard for differentiating regioisomeric benzyl halides in quality control workflows. As established in the physicochemical property evidence (Section 3, Item 4), the compound's XLogP3 value of 3.4 provides a chromatographic retention time that differs by 0.5-1.5 minutes from its positional isomers on standard reversed-phase C18 HPLC [6]. This analytical differentiation is critical for pharmaceutical manufacturing environments where identity confirmation and purity assessment of intermediates must meet ICH Q2(R2) validation requirements [7]. The compound's defined storage conditions (2-8°C) and purity specifications (95-98%) also support its use as a calibrated reference material for method development and system suitability testing .

Chemoselective Cross-Coupling in Polyfunctional Substrates

The ortho-methyl steric effect in 1-bromo-4-(chloromethyl)-2-methylbenzene provides a kinetically distinguishable aryl bromide for chemoselective cross-coupling strategies. As demonstrated in the cross-coupling kinetics evidence (Section 3, Item 3), the ortho-methyl substituent reduces the rate of oxidative addition in Suzuki-Miyaura coupling by 40-60% relative to unsubstituted aryl bromides [8]. This moderated reactivity can be exploited in substrates containing multiple aryl halides to achieve selective coupling at less hindered positions [9]. In complex molecule synthesis, this selectivity window of approximately 2-3× enables sequential coupling without requiring protecting group strategies, improving overall synthetic efficiency and reducing step count [10].

Application
Selection Property
Validation Focus
PROTAC linker synthesis
Regioisomer identity
Ternary complex geometry impact
Sequential functionalization
Orthogonal reactivity profile
Leaving group selectivity window
QC reference standard
Defined physicochemical profile
Chromatographic retention differentiation
Chemoselective cross-coupling
Sterically moderated aryl bromide
Oxidative addition rate selectivity

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